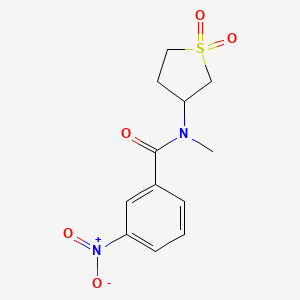

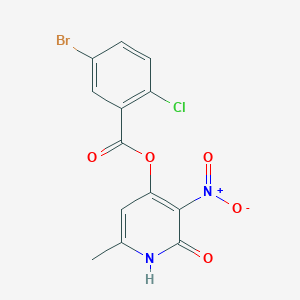

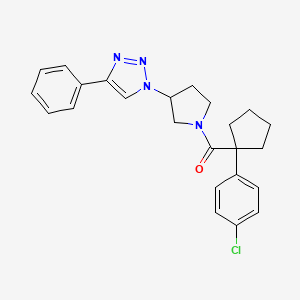

![molecular formula C18H15ClN2O3S B2701078 Methyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 897616-70-5](/img/structure/B2701078.png)

Methyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate, also known as MCBT, is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Aldose Reductase Inhibition

A study on iminothiazolidin-4-one acetate derivatives, which share a structural similarity with Methyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate, demonstrated their potential as inhibitors of aldose reductase (ALR2). These compounds are synthesized and evaluated for their inhibitory activity, showing promise as novel drugs for treating diabetic complications. The study's findings are supported by docking and molecular dynamics simulations that elucidate the structure-selectivity relationships and binding modes of the inhibitors with ALR2 (Sher Ali et al., 2012).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research into bioactive benzothiazolinone acetamide analogs has highlighted their utility in photochemical and thermochemical modeling for dye-sensitized solar cells (DSSCs). These compounds demonstrate good light harvesting efficiency and potential for use in photovoltaic cells due to favorable free energy of electron injection. Additionally, molecular docking studies focused on Cyclooxygenase 1 (COX1) interactions suggest these compounds could have therapeutic applications, with significant insights into ligand-protein binding affinities (Y. Mary et al., 2020).

Antimicrobial Activities

The synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes have been explored for antimicrobial applications. These compounds exhibit significant activity against bacterial strains responsible for infections in various parts of the human body, including the mouth, lungs, and gastrointestinal tract. The preparation method ensures purity and optimal yield, making these complexes valuable for further investigation in antimicrobial research (N. Mishra et al., 2019).

Anticancer Activity

A series of 4-thiazolidinones containing the benzothiazole moiety were synthesized and evaluated for their anticancer activity. Some compounds displayed significant activity across various cancer cell lines, including leukemia, melanoma, and ovarian cancer. The study emphasizes the potential of these compounds as leads for the development of novel anticancer agents, with certain derivatives showing promising efficacy and selectivity (D. Havrylyuk et al., 2010).

properties

IUPAC Name |

methyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S/c1-11-3-8-14-15(9-11)25-18(21(14)10-16(22)24-2)20-17(23)12-4-6-13(19)7-5-12/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPGOECBAQWBRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-[(tert-Butyloxycarbonyl)amino]propanethioic acid](/img/structure/B2701001.png)

![N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2701004.png)

![3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one](/img/structure/B2701007.png)

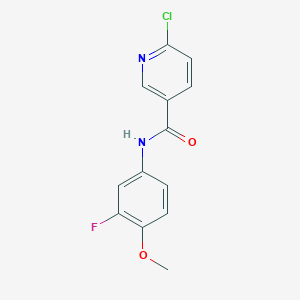

![(3-Fluoro-4-methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2701009.png)

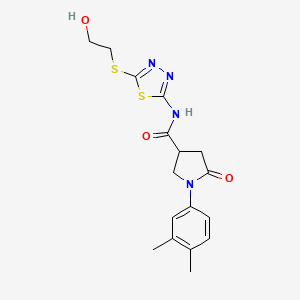

![N-(2-chloro-4-fluorobenzyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2701013.png)